molecular formula C17H18N4O4S B2766804 Methyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate CAS No. 373369-45-0

Methyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate

Cat. No.: B2766804
CAS No.: 373369-45-0
M. Wt: 374.42
InChI Key: UEFOGWHVVZPWCY-UHFFFAOYSA-N
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Description

Methyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate is a complex organic compound with the molecular formula C18H20N4O4S. This compound belongs to the purine family, which is known for its significant biological activities and applications in various fields such as medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate typically involves multi-step organic reactions. One common method includes the alkylation of 7-benzyl-1,3-dimethylxanthine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the purine ring can be reduced to hydroxyl groups under specific conditions.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives of the purine ring.

    Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate involves its interaction with specific molecular targets. The purine ring structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-imidazolidinone: A high polar and aprotic solvent with similar structural features.

    Benzyl derivatives of purine: Compounds with similar benzyl and purine structures but different functional groups.

Uniqueness

Methyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanylacetate moiety differentiates it from other purine derivatives, providing unique opportunities for chemical modifications and applications.

Properties

IUPAC Name

methyl 2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-19-14-13(15(23)20(2)17(19)24)21(9-11-7-5-4-6-8-11)16(18-14)26-10-12(22)25-3/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFOGWHVVZPWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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